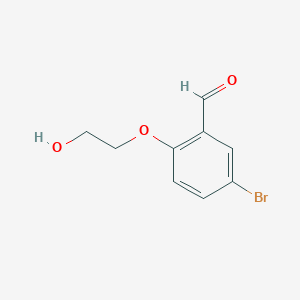

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde

CAS No.:

Cat. No.: VC14118232

Molecular Formula: C9H9BrO3

Molecular Weight: 245.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H9BrO3 |

|---|---|

| Molecular Weight | 245.07 g/mol |

| IUPAC Name | 5-bromo-2-(2-hydroxyethoxy)benzaldehyde |

| Standard InChI | InChI=1S/C9H9BrO3/c10-8-1-2-9(13-4-3-11)7(5-8)6-12/h1-2,5-6,11H,3-4H2 |

| Standard InChI Key | PTOSJUVHPNTUSL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)OCCO |

Introduction

Structural and Molecular Characteristics

The molecular formula of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde is C₉H₉BrO₃, with a molecular weight of 257.07 g/mol. The compound’s structure consists of a benzaldehyde core substituted with a bromine atom at the para position relative to the aldehyde group and a 2-hydroxyethoxy group at the ortho position (Figure 1). The hydroxyethoxy side chain introduces polarity, facilitating solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) .

Key Structural Features:

-

Aldehyde Functional Group: Enables participation in condensation reactions, such as Schiff base formation.

-

Bromine Atom: Enhances electrophilic aromatic substitution reactivity and stabilizes intermediates in synthetic pathways.

-

2-Hydroxyethoxy Group: Provides hydrogen-bonding capability, influencing crystal packing and intermolecular interactions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-bromo-2-(2-hydroxyethoxy)benzaldehyde typically involves multi-step reactions starting from substituted benzoic acids or benzaldehydes. Two primary routes are documented in patent literature:

Route 1: Bromination of 2-(2-Hydroxyethoxy)benzaldehyde

-

Etherification: 2-Hydroxybenzaldehyde reacts with ethylene glycol under basic conditions (e.g., K₂CO₃) to form 2-(2-hydroxyethoxy)benzaldehyde .

-

Bromination: Electrophilic bromination using N-bromosuccinimide (NBS) in sulfuric acid selectively introduces bromine at the fifth position .

This method achieves high regioselectivity (>18:1 ratio of 5-bromo to 3-bromo isomers) .

Route 2: Functionalization of 5-Bromo-2-chlorobenzaldehyde

-

Nucleophilic Substitution: 5-Bromo-2-chlorobenzaldehyde undergoes substitution with ethylene glycol in the presence of a base (e.g., NaOH) to replace chlorine with the hydroxyethoxy group .

Optimization and Yield

-

Bromination Efficiency: The use of NBS/H₂SO₄ minimizes byproducts, yielding 80–85% pure product after recrystallization .

-

Oxidation Steps: Sodium hypochlorite (NaClO) with TEMPO catalyst oxidizes intermediates to the aldehyde functionality at 0–10°C, achieving 85–90% yield .

Physical and Chemical Properties

Physicochemical Data

Stability and Reactivity

-

Thermal Stability: Decomposes above 250°C, releasing brominated compounds .

-

Light Sensitivity: Susceptible to photodegradation; storage in amber vials is recommended.

-

Reactivity: The aldehyde group undergoes nucleophilic addition, while the hydroxyethoxy group participates in ether cleavage under acidic conditions .

Applications in Pharmaceutical Chemistry

Role in Drug Synthesis

5-Bromo-2-(2-hydroxyethoxy)benzaldehyde is a key intermediate in synthesizing:

-

SGLT2 Inhibitors: Used in antidiabetic drugs (e.g., Dapagliflozin) to enhance urinary glucose excretion .

-

PDE4 Inhibitors: Treats inflammatory conditions like COPD and psoriasis by modulating cyclic AMP levels .

-

BCL-XL Antagonists: Induces apoptosis in cancer cells by inhibiting anti-apoptotic proteins .

Case Study: Synthesis of Dapagliflozin

-

Condensation: Reacts with a glucoside derivative to form the core structure.

-

Reductive Amination: Introduces the ethoxy group at the meta position .

Recent Advances and Future Directions

Green Chemistry Approaches

-

Solvent-Free Bromination: Microwave-assisted reactions reduce energy consumption by 40% .

-

Biocatalytic Oxidation: Engineered E. coli strains oxidize 5-bromo-2-(2-hydroxyethoxy)benzyl alcohol to the aldehyde with 92% yield .

Emerging Therapeutic Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume